Methyl 6,7-dibromo-2-naphthoate
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Overview
Description
Methyl 6,7-dibromo-2-naphthoate is an organic compound with the molecular formula C12H8Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms at the 6 and 7 positions and a methyl ester group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6,7-dibromo-2-naphthoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-naphthoate, followed by purification steps to isolate the desired dibromo product. The reaction typically requires the use of bromine as the brominating agent and a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dibromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of this compound.
Oxidation Reactions: Major products include naphthoquinone derivatives.
Scientific Research Applications
Methyl 6,7-dibromo-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6,7-dibromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atoms and the ester group play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-naphthoate: A related compound with a single methyl ester group at the 2 position.
Methyl 6-bromo-2-naphthoate: A similar compound with a single bromine atom at the 6 position.
Methyl 6,7-dichloro-2-naphthoate: A compound with chlorine atoms instead of bromine at the 6 and 7 positions.
Uniqueness
Methyl 6,7-dibromo-2-naphthoate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern provides distinct properties compared to mono-bromo or dichloro analogs, making it valuable for specific applications in research and industry.
Biological Activity
Methyl 6,7-dibromo-2-naphthoate is an organic compound with significant biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₉Br₂O₂ and a molecular weight of 305.00 g/mol. It features a naphthalene backbone with two bromine substitutions at the 6 and 7 positions and a methoxycarbonyl group at the 2 position. This unique structure enhances its reactivity and biological properties compared to mono-brominated or chlorinated analogs.
Biological Activity
1. Pharmacological Applications
This compound is primarily recognized as a precursor in the synthesis of retinoids, such as Adapalene, which is extensively used in dermatology for treating acne. The compound's bromine substitutions improve its binding affinity to retinoic acid receptors (RARs), specifically RARβ and RARγ, facilitating skin cell turnover and reducing inflammation.
2. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. This compound has been investigated for its potential to inhibit various bacterial strains, making it a candidate for further development in antimicrobial therapies.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking their activity. This mechanism is crucial for its potential use in drug development targeting various diseases.
The biological activity of this compound can be attributed to several factors:
- Bromine Substitutions : The presence of bromine atoms enhances electrophilic characteristics, increasing reactivity with biological targets.
- Binding Affinity : The compound's structural features allow it to interact effectively with retinoic acid receptors and other proteins involved in cellular signaling pathways.
Case Studies
1. Acne Treatment with Adapalene
In clinical settings, Adapalene derived from this compound has been shown to significantly reduce acne lesions in patients. A study reported that patients using Adapalene experienced a notable decrease in inflammatory lesions compared to those using placebo treatments.
2. Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various dibromonaphthoates, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use as an antimicrobial agent.
Comparative Analysis
The following table compares this compound with related compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Methyl 6-bromo-2-naphthoate | One bromine at position 6 | Less reactive than dibrominated |
Methyl 6-chloro-2-naphthoate | Chlorine instead of bromine | Generally less hydrophobic |
Methyl 1-bromo-2-naphthoate | Bromine at position 1 | Different reactivity profile |
This compound | Two bromines at positions 6 and 7 | Enhanced reactivity and activity |
Properties
Molecular Formula |
C12H8Br2O2 |
---|---|
Molecular Weight |
344.00 g/mol |
IUPAC Name |
methyl 6,7-dibromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8Br2O2/c1-16-12(15)8-3-2-7-5-10(13)11(14)6-9(7)4-8/h2-6H,1H3 |
InChI Key |
UDOOMAJHUPFRQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2C=C1)Br)Br |
Origin of Product |
United States |
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